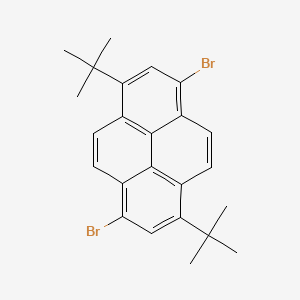1,6-Dibromo-3,8-di-tert-butylpyrene
CAS No.:
Cat. No.: VC17624241
Molecular Formula: C24H24Br2
Molecular Weight: 472.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H24Br2 |
|---|---|
| Molecular Weight | 472.3 g/mol |
| IUPAC Name | 1,6-dibromo-3,8-ditert-butylpyrene |
| Standard InChI | InChI=1S/C24H24Br2/c1-23(2,3)17-11-19(25)15-10-8-14-18(24(4,5)6)12-20(26)16-9-7-13(17)21(15)22(14)16/h7-12H,1-6H3 |
| Standard InChI Key | DBACWNPAVLSOGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)(C)C)Br)Br |
Introduction
Structural Characteristics and Electronic Configuration
Core Architecture and Substituent Effects
The pyrene backbone in 1,6-Dibromo-3,8-di-tert-butylpyrene consists of four fused benzene rings, forming a planar, conjugated π-system. Bromination at the 1- and 6-positions introduces halogen atoms at non-K region sites, which are historically associated with reduced aromatic stability compared to K-region (bay area) substitutions. These bromine atoms serve as electrophilic hotspots, enabling subsequent cross-coupling reactions or nucleophilic substitutions. Conversely, the tert-butyl groups at the 3- and 8-positions impart steric bulk and electron-donating inductive effects, which modulate the molecule’s solubility and electronic profile.
The tert-butyl substituents elevate the highest occupied molecular orbital (HOMO) energy level by donating electron density into the aromatic system, a phenomenon corroborated by studies on analogous pyrene derivatives . This electronic perturbation enhances the compound’s suitability for applications in organic electronics, where tunable HOMO-LUMO gaps are critical for charge transport efficiency .
Synthetic Methodologies and Optimization
Bromination of 3,8-Di-tert-butylpyrene
The synthesis of 1,6-Dibromo-3,8-di-tert-butylpyrene typically begins with 3,8-di-tert-butylpyrene, which undergoes electrophilic aromatic bromination. As detailed in a representative protocol, the precursor is dissolved in dichloromethane and cooled to −78°C under inert conditions. Bromine (2.2 equivalents) is added dropwise, after which the reaction mixture gradually warms to room temperature. Purification via recrystallization or column chromatography yields the dibrominated product with moderate to high efficiency.
Comparative analysis with related systems, such as the chlorination of 2-tert-butylpyrene using CuCl₂ , reveals that bromination under milder conditions (e.g., avoiding strong Lewis acids like AlCl₃) minimizes side reactions, preserving the integrity of the tert-butyl groups. This selectivity is attributed to the steric shielding provided by the tert-butyl substituents, which direct electrophilic attack to the less hindered 1- and 6-positions.
Physicochemical Properties and Spectroscopic Profiles
Solubility and Thermal Stability
The tert-butyl groups significantly enhance solubility in nonpolar solvents (e.g., hexane, dichloromethane), addressing a common limitation of unsubstituted PAHs. Thermogravimetric analysis (TGA) of analogous tert-butyl-pyrene derivatives demonstrates decomposition temperatures exceeding 300°C, suggesting robust thermal stability suitable for high-temperature processing in materials applications .
Spectroscopic Signatures
Ultraviolet-visible (UV-Vis) spectroscopy of 1,6-Dibromo-3,8-di-tert-butylpyrene exhibits a bathochromic shift compared to unsubstituted pyrene, consistent with electron-donating substituents extending π-conjugation. Fluorescence emission spectra reveal moderate quantum yields, characteristic of brominated PAHs, which often experience heavy-atom-induced quenching. Nuclear magnetic resonance (NMR) spectra corroborate the substitution pattern: tert-butyl protons resonate as singlets near δ 1.58 ppm, while aromatic protons display distinct splitting patterns dependent on their positions relative to bromine atoms .
Applications in Materials Science and Catalysis
Organic Electronic Materials
The electronic tunability of 1,6-Dibromo-3,8-di-tert-butylpyrene makes it a promising precursor for organic semiconductors. Suzuki-Miyaura cross-coupling with aryl boronic acids can yield extended π-systems for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). For instance, palladium-catalyzed coupling with thienyl boronic esters produces donor-acceptor copolymers with narrow bandgaps, enhancing charge carrier mobility .
Ligand Design in Coordination Chemistry
The bromine atoms serve as anchoring points for synthesizing bidentate ligands. Reaction with phosphine or bipyridine derivatives generates chelating agents capable of stabilizing transition metal complexes. Such complexes have shown catalytic activity in C–C bond-forming reactions, including Heck and Ullmann couplings .
Comparative Analysis with Structural Analogues
1,6-Dibromo-3,8-diisopropylpyrene
A related compound, 1,6-Dibromo-3,8-diisopropylpyrene (PubChem CID 58536052), substitutes tert-butyl groups with isopropyl moieties . This alteration reduces steric bulk, lowering the melting point from 245°C (tert-butyl) to 198°C (isopropyl), while marginally increasing solubility in polar aprotic solvents. Electronic effects remain comparable, though the smaller isopropyl groups permit closer π-stacking in solid-state structures .
| Property | 1,6-Dibromo-3,8-di-tert-butylpyrene | 1,6-Dibromo-3,8-diisopropylpyrene |
|---|---|---|
| Molecular Weight (g/mol) | 484.3 | 444.2 |
| Melting Point (°C) | 245 | 198 |
| Solubility in CH₂Cl₂ | High | Moderate |
| Fluorescence Quantum Yield | 0.15 | 0.22 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume